molecular formula C29H29NO3 B580976 Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate CAS No. 1245647-71-5

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

Cat. No. B580976
M. Wt: 439.555
InChI Key: MXXUHBFHIYSEGL-UHFFFAOYSA-N
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Description

“Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The tert-butyl and m-tolyl groups are types of alkyl groups, which can affect the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an indole ring, which is a fused benzene and pyrrole ring. It would also have a methyl ester group (-COOCH3), a tert-butyl group ((CH3)3C-), and a m-tolyl group (a methyl group attached to a benzene ring) attached to the indole .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The ester group can undergo hydrolysis, transesterification, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Environmental Impact and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, have been investigated for their environmental presence, human exposure pathways, and potential toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are found in various environmental matrices and human tissues. Studies suggest some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, highlighting the importance of researching novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Environmental Behavior of MTBE

MTBE, a fuel oxygenate, and its biodegradation have been extensively reviewed. Aerobic and anaerobic biodegradation pathways involve intermediates such as tert-butyl alcohol (TBA). Despite MTBE's resistance to biodegradation in groundwater, certain microorganisms can utilize it as a carbon and energy source, potentially aiding in its removal from contaminated sites. This research underscores the need for continued exploration into bioremediation strategies for persistent organic pollutants (Thornton et al., 2020).

Adsorption as a Removal Technique for MTBE

The presence of MTBE in the environment has prompted research into adsorption techniques for its removal from water. Studies have evaluated various adsorbents, including activated carbon and minerals, for their effectiveness in eliminating MTBE from aqueous solutions. Understanding the adsorption dynamics can guide the development of effective water treatment strategies to address MTBE pollution (Vakili et al., 2017).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and application of complex organic compounds like this one are active areas of research in chemistry and related fields. Potential future directions could include exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXUHBFHIYSEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

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